![molecular formula C9H15N3S B1463052 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine CAS No. 1185539-23-4](/img/structure/B1463052.png)
1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine
Overview
Description
“1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine” is a compound with the molecular formula C9H15N3S . It is one of numerous organic compounds that are part of a comprehensive catalog of life science products .
Synthesis Analysis
The synthesis of “1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine” and its derivatives has been reported in several studies . These compounds have been synthesized through multi-step procedures and their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .
Molecular Structure Analysis
The molecular structure of “1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine” consists of a five-membered thiazole ring attached to a piperazine ring via an ethyl bridge . The molecule contains a total of 29 bond(s). There are 14 non-H bond(s), 5 multiple bond(s), 2 rotatable bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 secondary amine(s) (aliphatic), 1 tertiary amine(s) (aliphatic), and 1 Thiazole(s) .
Physical And Chemical Properties Analysis
The compound “1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine” has a molecular weight of 197.3 . It appears as a liquid at room temperature .
Scientific Research Applications
Biological Evaluation of Thiazole Derivatives
Thiazoles and their derivatives have gained considerable attention due to their broad applications in different fields . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .
Anticancer Activity
Thiazole derivatives have been synthesized and tested for anticancer activity against human cancer cell lines . For instance, 2 6-substituted-3-(pyridin-3-yl)imidazo[2,1-b]thiazole has been tested for anticancer activity against human cancer cell lines HEPG2 (liver cancer) and MCF7 .
Piperazine Derivatives in Biologically Active Compounds
Piperazine is among the most frequently used heterocycles in biologically active compounds . This moiety is useful for different reasons: for its impact on the physicochemical properties of the final molecule, for its structural and conformational characteristics, and for its easy handling in synthetic chemistry .
Antimicrobial Activity
The newly synthesized 1-(4-methyl-2-aryl-1,3-thiazol-5-yl)-2-(4-aryl-1,2,3-triazol-1-yl)ethanol derivatives were screened for in vitro antibacterial activity against a Gram-negative strain, Escherichia coli, a Gram-positive strain Staphylococcus albus, and in vitro antifungal activity against Candida albicans, Aspergillus niger, Rhodotorula glutinis, and Penicillium chrysogenum .
Applications in Industrial and Photographic Sensitizers
Thiazoles, their derivatives, and isomers have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .
Applications in Drug Design and Discovery
Thiazoles occupy a prominent place in current medicinal chemistry due to their wide range of applications in the field of drug design and discovery . They appear in the bacitracin, penicillin antibiotics, and various synthetic drugs .
Safety and Hazards
Future Directions
The future directions for “1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine” could involve further exploration of its biological activities and potential applications in drug design and discovery . The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry .
Mechanism of Action
Target of Action
It is known that thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives are known to have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
properties
IUPAC Name |
2-(1-piperazin-1-ylethyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c1-8(9-11-4-7-13-9)12-5-2-10-3-6-12/h4,7-8,10H,2-3,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEYOPZGSIPUGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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